REACTION_CXSMILES
|
C(OC([N:8]1[CH:12]=[CH:11][CH:10]=[C:9]1[C:13]1[CH:18]=[CH:17][CH:16]=[C:15]([CH2:19][O:20]COCC[Si](C)(C)C)[N:14]=1)=O)(C)(C)C.[F-].C([N+](CCCC)(CCCC)CCCC)CCC>O1CCCC1.CN(C)P(N(C)C)(N(C)C)=O>[NH:8]1[CH:12]=[CH:11][CH:10]=[C:9]1[C:13]1[N:14]=[C:15]([CH2:19][OH:20])[CH:16]=[CH:17][CH:18]=1 |f:1.2|
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Name
|
2-[6-(2-trimethylsilanyl-ethoxymethoxy-methyl)pyridin-2-yl]pyrrole-1-carboxylic acid tert-butyl ester
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Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1C(=CC=C1)C1=NC(=CC=C1)COCOCC[Si](C)(C)C
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Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
45 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CN(P(=O)(N(C)C)N(C)C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
45 °C
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred at 45° C. under argon for 8 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
containing 10 g of molecular sieve (4 angstrom)
|
Type
|
FILTRATION
|
Details
|
After filtration of the insoluble matter on celite
|
Type
|
CUSTOM
|
Details
|
the tetrahydrofuran is evaporated off
|
Type
|
CUSTOM
|
Details
|
The title product is purified by chromatography on a silica column (eluent: dichloromethane/ethyl acetate; 99:1)
|
Type
|
CUSTOM
|
Details
|
0.50 g of a white solid is recovered
|
Reaction Time |
8 h |
Name
|
|
Type
|
|
Smiles
|
N1C(=CC=C1)C1=CC=CC(=N1)CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |